molecular formula C7H8N4S2 B3038602 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 869734-20-3

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3038602
CAS No.: 869734-20-3
M. Wt: 212.3 g/mol
InChI Key: SHWWBUNFIITICP-UHFFFAOYSA-N
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Description

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an amino group, a thienylmethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with 2-thienylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The thiol group is introduced through the use of a sulfur-containing reagent, such as hydrogen sulfide or thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thienylmethyl group, which imparts specific electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity, where these properties are advantageous .

Properties

IUPAC Name

4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWBUNFIITICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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